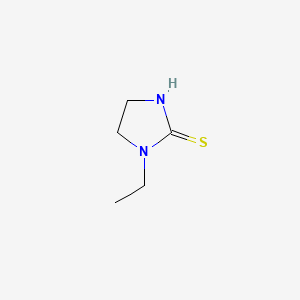
(6-fluoropyridin-3-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-fluoropyridin-3-yl)methanesulfonyl fluoride is a chemical compound that has garnered significant attention in scientific research due to its diverse applications in various fields. This compound is characterized by the presence of a fluorine atom on the pyridine ring and a methanesulfonyl fluoride group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoropyridin-3-yl)methanesulfonyl fluoride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atom .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of specialized reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(6-fluoropyridin-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted pyridines and sulfonyl derivatives.
Scientific Research Applications
(6-fluoropyridin-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a tool for probing enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-fluoropyridin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence various biochemical processes. The presence of the fluorine atom and the methanesulfonyl fluoride group contributes to its unique reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-fluoropyridin-3-yl)methanesulfonyl fluoride include other fluorinated pyridines and sulfonyl fluorides. These compounds share some structural features but differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorine atom on the pyridine ring and a methanesulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
2228986-70-5 |
|---|---|
Molecular Formula |
C6H5F2NO2S |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



